



Application Notes and Protocols for ML364 In Vivo Studies in Mice

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Compound of Interest		
Compound Name:	ML364	
Cat. No.:	B609155	Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of **ML364**, a selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2), in preclinical mouse models of cancer.

Mechanism of Action

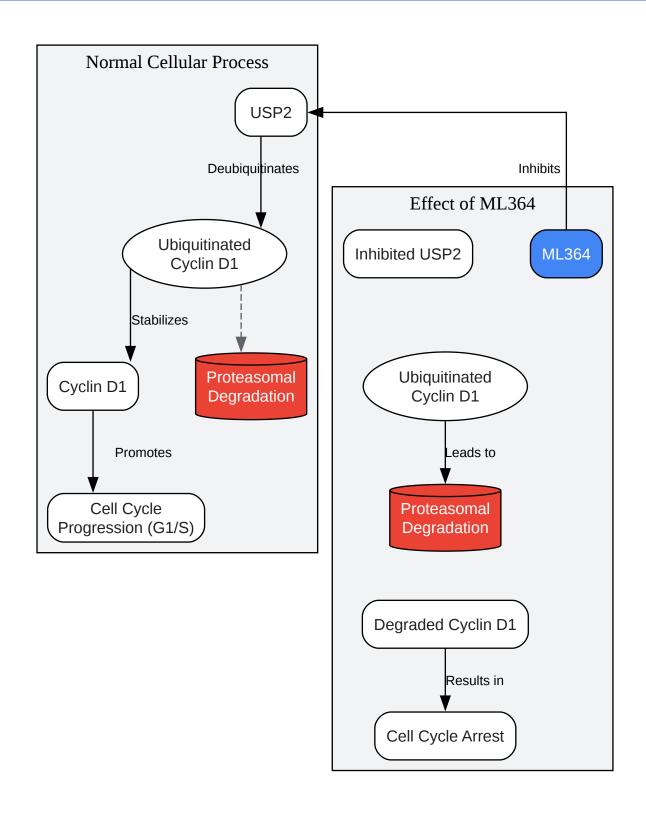
ML364 is a potent and selective small molecule inhibitor of USP2, a deubiquitinating enzyme that plays a critical role in cell cycle progression and apoptosis.[1][2] By inhibiting USP2, **ML364** prevents the removal of ubiquitin chains from target proteins, leading to their degradation by the proteasome. One of the key substrates of USP2 is Cyclin D1, a crucial regulator of the G1/S phase transition in the cell cycle.[2][3] Inhibition of USP2 by **ML364** results in the degradation of Cyclin D1, leading to cell cycle arrest at the G1 phase and a subsequent reduction in tumor cell proliferation.[1][2]

Furthermore, **ML364** has been shown to induce apoptosis by downregulating the anti-apoptotic protein survivin, thereby sensitizing cancer cells to TRAIL-mediated cell death.[4] The inhibition of USP2 by **ML364** also leads to an increase in mitochondrial reactive oxygen species (ROS) and a decrease in intracellular ATP levels, further contributing to its anti-cancer effects.[1][5]

Signaling Pathway

The signaling pathway affected by **ML364** primarily involves the regulation of protein stability by USP2. The diagram below illustrates the mechanism of action of **ML364**.





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Caption: Mechanism of ML364 action on the USP2-Cyclin D1 axis.



Experimental Protocols

The following are detailed protocols for in vivo studies using **ML364** in mouse models.

Xenograft Mouse Model Protocol

This protocol is designed for evaluating the anti-tumor efficacy of **ML364** in a subcutaneous xenograft model.

- 1. Cell Culture and Implantation:
- Culture human colorectal cancer (HCT116) or mantle cell lymphoma (Mino) cells in appropriate media.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serumfree media and Matrigel.
- Inject 1 x 10⁶ to 1 x 10⁷ cells subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).
- 2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- 3. ML364 Administration:
- Formulation: Prepare **ML364** in a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Dosage and Route: Administer ML364 at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.
- Frequency: Treat mice once daily for a specified duration, typically 14 to 21 days.



- Control Group: Administer the vehicle solution to the control group following the same schedule.
- 4. Efficacy Endpoints:
- Tumor Volume: Continue to measure tumor volume throughout the study.
- Body Weight: Monitor mouse body weight as an indicator of toxicity.
- Survival: In some studies, treatment may continue until a pre-defined endpoint (e.g., tumor volume reaches a certain size) to assess survival benefits.
- Post-Mortem Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement, histopathological analysis, and biomarker analysis (e.g., Western blot for Cyclin D1).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study with ML364.



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Caption: General workflow for in vivo ML364 studies in mice.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies of ML364.

Table 1: In Vivo Efficacy of **ML364** in Xenograft Models



Mouse Model	Cell Line	Treatme nt	Dosage	Adminis tration Route	Treatme nt Frequen cy	Tumor Growth Inhibitio n (%)	Referen ce
NOD/SCI D	Mino	ML364	50 mg/kg	Intraperit oneal (i.p.)	Daily	~60%	[2]
Athymic Nude	HCT116	ML364	50 mg/kg	Intraperit oneal (i.p.)	Daily	~50%	[2]

Table 2: Pharmacodynamic Effects of ML364 in Tumors

Mouse Model	Cell Line	Treatme nt	Dosage	Time Point	Biomark er	Change	Referen ce
NOD/SCI D	Mino	ML364	50 mg/kg	24 hours post-last dose	Cyclin D1	Decrease d	[2]

Considerations and Best Practices

- Toxicity: While ML364 has shown anti-tumor activity, it is crucial to monitor for signs of toxicity, including weight loss, changes in behavior, and signs of distress. Dose adjustments or termination of the experiment may be necessary.
- Pharmacokinetics: The provided formulation and route of administration are based on published studies. Depending on the experimental goals, pharmacokinetic studies may be warranted to determine the optimal dosing regimen.
- Combination Therapies: ML364's mechanism of action makes it a potential candidate for combination therapies. For instance, its ability to enhance TRAIL-mediated apoptosis suggests potential synergy with TRAIL-receptor agonists.[4]



 Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.

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